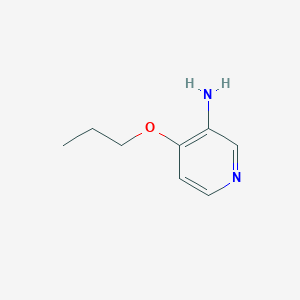

4-Propoxypyridin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

173435-36-4 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-propoxypyridin-3-amine |

InChI |

InChI=1S/C8H12N2O/c1-2-5-11-8-3-4-10-6-7(8)9/h3-4,6H,2,5,9H2,1H3 |

InChI Key |

QJIDIGXQUUEECC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=NC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Propoxypyridin 3 Amine

Convergent Synthesis Approaches

Convergent synthesis strategies offer an efficient route to complex molecules by joining advanced intermediates, which can be prepared separately. For a target like 4-Propoxypyridin-3-amine, this approach would typically involve the coupling of a suitably functionalized pyridine (B92270) ring with an amine or an amine equivalent.

Palladium-catalyzed reactions have become indispensable tools for the formation of carbon-nitrogen bonds, offering a significant improvement over harsher classical methods like nucleophilic aromatic substitution. wikipedia.org These methods are renowned for their high efficiency, functional group tolerance, and broad substrate scope. acsgcipr.org

The Buchwald-Hartwig amination stands as a premier method for synthesizing aryl amines via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org This reaction has been extensively developed to allow for the facile synthesis of a wide array of aryl amines, replacing less efficient and more strenuous traditional methods. wikipedia.org The synthesis of this compound can be envisioned through this methodology, likely by coupling a 4-propoxy-3-halopyridine with an ammonia (B1221849) equivalent or a 3-amino-4-halopyridine with propanol (B110389) under etherification conditions. The development of this reaction has progressed through several generations of catalyst systems, each expanding the scope and applicability of the transformation. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination Strategies for Pyridine-Amine Formation

Investigation of Ligand Systems (e.g., X-Phos, BINAP, BrettPhos)

Bidentate Phosphine (B1218219) Ligands: Second-generation catalyst systems often employed bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The use of Pd(BINAP) catalysts enabled the coupling of primary amines and extended the reaction's scope to aryl iodides and triflates, often resulting in higher rates and yields compared to first-generation catalysts. wikipedia.org It is believed that these ligands prevent the formation of unreactive palladium iodide dimers. wikipedia.org

Sterically Hindered Monophosphine Ligands: More recent generations of catalysts feature bulky, electron-rich dialkylbiaryl phosphine ligands, which have demonstrated remarkable activity. wikipedia.orgnih.gov Ligands such as X-Phos and BrettPhos fall into this category. nih.govacs.org These advanced ligands allow for the coupling of a very broad range of amines with aryl chlorides, bromides, and iodides under milder conditions. wikipedia.org BrettPhos, for instance, has been specifically designed and shown to be highly effective for reactions involving primary amines. libretexts.orgacs.org Theoretical studies have investigated the catalytic activity of ligands like BrettPhos, revealing that factors such as steric hindrance and electronic structure influence the rate-limiting steps of the catalytic cycle. nih.govacs.org

| Ligand System | Key Features | Typical Substrates | Generation/Type |

|---|---|---|---|

| BINAP | Bidentate ligand, prevents catalyst deactivation by iodide. wikipedia.org | Aryl iodides and triflates, primary amines. wikipedia.org | Second-Generation |

| X-Phos | Bulky, electron-rich dialkylbiaryl monophosphine ligand, high activity. | Aryl chlorides, bromides, iodides; wide range of amines. wikipedia.org | Third/Fourth-Generation |

| BrettPhos | Specifically designed for primary amines, high selectivity. libretexts.org | Aryl halides with primary amines. libretexts.orgacs.org | Fourth-Generation |

Role of Base Systems (e.g., Cs₂CO₃, NaOt-Bu) and Solvent Effects

The choice of base and solvent is crucial for the success of the Buchwald-Hartwig amination. The base is required to deprotonate the amine nucleophile, forming the catalytically active palladium-amido complex. libretexts.org

Base Systems: Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOt-Bu) is a common and effective base for many amination reactions. nih.gov However, for substrates containing base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are preferred. libretexts.org The development of newer ligand systems has enabled the use of a broader range of bases, including hydroxides and carbonates. wikipedia.orgnih.gov For challenging aminations, such as those involving ammonia equivalents, specialized base systems like LiHMDS (lithium bis(trimethylsilyl)amide) or combinations like Zn[N(SiMe₃)₂]₂ with LiCl have been developed to accommodate base-sensitive substrates. libretexts.orgacs.org

Solvent Effects: The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence reaction rates. Aprotic solvents are generally used, with toluene (B28343) being a common choice. libretexts.org Other solvents such as 1,4-dioxane, THF, and DME are also frequently used, often at elevated temperatures. researchgate.net Recent efforts have focused on developing greener protocols using aqueous media, which presents challenges for catalyst stability but offers significant environmental benefits. nih.govresearchgate.net

| Component | Example | Role and Considerations |

|---|---|---|

| Base | NaOt-Bu, LiHMDS | Strong bases, widely effective but can be incompatible with sensitive functional groups like esters. libretexts.orgnih.gov |

| Cs₂CO₃, K₃PO₄, KOH | Weaker bases, used for substrates with base-sensitive groups. Enabled by modern, highly active ligands. wikipedia.orgnih.gov | |

| Solvent | Toluene, Dioxane, THF | Common aprotic organic solvents. Toluene is often favored. libretexts.orgresearchgate.net |

| Water | Environmentally benign solvent, requires specialized ligands to ensure catalyst stability and prevent side reactions. nih.govresearchgate.net |

Regioselective Arylamination Protocols in Pyridine Functionalization

Achieving regioselectivity is a paramount challenge in the functionalization of substituted pyridines. nih.gov For the synthesis of this compound, the C-N bond must be formed selectively at the C-3 position while a propoxy group is present at the C-4 position. This requires precise control over the reaction site.

Directed metalation strategies and halogen/metal exchange reactions are powerful tools for introducing functionality at specific positions on the pyridine ring, which can then be used in cross-coupling reactions. znaturforsch.com For instance, a halogen atom can be installed at the C-3 position of a 4-propoxypyridine (B1628269) precursor, setting the stage for a subsequent Buchwald-Hartwig amination. The electronic nature of the pyridine ring and the steric environment around the potential reaction sites heavily influence the outcome. digitellinc.com In some cases, blocking groups can be employed to temporarily deactivate certain positions, directing the functionalization to the desired carbon atom. nih.gov The development of rhodium-catalyzed C-H amidation has also been reported as a method for the regioselective synthesis of functionalized pyridines. nih.gov

While not a direct route to this compound, the intramolecular Heck reaction is a powerful method for constructing annulated (fused-ring) systems that could serve as complex precursors. wikipedia.orgorganicreactions.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.org

The reaction is a reliable method for forming rings of various sizes, from small to macrocyclic systems, under mild and nearly neutral conditions, which allows for high functional group tolerance. organicreactions.orgnih.gov The cyclization typically proceeds in an exo fashion for the formation of five- and six-membered rings. wikipedia.orgprinceton.edu The versatility of the intramolecular Heck reaction has been demonstrated in the total synthesis of complex natural products, where it is often used to construct intricate carbocyclic or heterocyclic frameworks. wikipedia.orgorganicreactions.org In the context of pyridine synthesis, a suitably substituted pyridine bearing both a halide and an alkene-containing side chain could undergo intramolecular cyclization to form a fused heterocyclic system, which could then be further elaborated to yield the target aminopyridine derivative. nih.gov

Intramolecular Heck-Type Cyclization for Annulated Pyridine Systems

Optimization of Catalytic Systems (e.g., Pd(OAc)2/(t-Bu)3P·HBF4)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone in the synthesis of arylamines, including functionalized aminopyridines. The efficacy of these reactions is highly dependent on the catalytic system, which typically comprises a palladium precursor and a phosphine ligand. The combination of palladium(II) acetate (B1210297) (Pd(OAc)2) and tri-tert-butylphosphonium tetrafluoroborate (B81430) ((t-Bu)3P·HBF4) has emerged as a powerful and versatile catalyst system for C-N bond formation.

The ligand, tri-tert-butylphosphine (B79228) (P(t-Bu)3), is crucial to the catalytic cycle. Its large steric bulk and strong electron-donating properties facilitate the formation of the active, monoligated Pd(0) species, promote oxidative addition of the aryl halide, and accelerate the final reductive elimination step to yield the desired amine product. researchgate.net The use of the tetrafluoroborate salt of the phosphine enhances its stability and ease of handling compared to the air-sensitive free phosphine. tcichemicals.com Research has shown that this system is effective for the amination of a wide range of aryl and heteroaryl chlorides and bromides. researchgate.net In a related application, a similar catalytic setup involving Pd(OAc)2 and tBu2MeP·HBF4 was successfully employed in the microwave-promoted direct arylation of pyridine N-oxide, highlighting the system's utility in modifying pyridine scaffolds. nih.gov

The table below summarizes representative palladium-catalyzed amination reactions, illustrating the conditions and yields achieved with phosphine ligands.

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pd2(dba)3 / tBu3P·HBF4 | 4-Chloroanisole, Diphenylamine | Toluene | Reflux, 16h | 65% | tcichemicals.com |

| Pd(OAc)2 / tBu2MeP·HBF4 | Pyridine N-oxide, 2-Bromo-4'-methylacetanilide | Toluene | 140°C, Microwave | 80% | nih.gov |

| [Pd(μ-Br)(t-Bu3P)]2 | Aryl Bromides, N-Alkyl Anilines | Not specified | Not specified | Efficient | researchgate.net |

Influence of Reaction Conditions and Solvents (e.g., DMA)

The choice of solvent and reaction conditions plays a pivotal role in the success of synthetic transformations. For palladium-catalyzed cross-coupling reactions, polar aprotic solvents are often preferred. N,N-Dimethylacetamide (DMA) is a high-boiling, water-miscible polar solvent commonly used in organic synthesis. wikipedia.org Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its high boiling point (165 °C), makes it suitable for reactions requiring elevated temperatures to overcome activation barriers. Furthermore, DMA is resistant to hydrolysis by bases, rendering it an excellent solvent for reactions employing strong bases like sodium tert-butoxide, which is frequently used in Buchwald-Hartwig aminations. tcichemicals.comwikipedia.org

In addition to solvent selection, temperature is a critical parameter. The use of microwave heating has been shown to significantly accelerate reaction rates in palladium-catalyzed couplings. For instance, the direct arylation of pyridine N-oxide with 2-bromoacetanilides gave substantially higher yields in shorter reaction times under microwave irradiation compared to conventional oil-bath heating. nih.gov This acceleration is attributed to efficient and rapid heating of the polar reaction mixture.

Reductive Amination Protocols for Substituted Aminopyridines

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. harvard.edu This reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org A key advantage of this method is that it avoids the problem of overalkylation often encountered in the direct alkylation of amines with alkyl halides. harvard.edu

The reaction is typically carried out in a one-pot procedure under weakly acidic conditions, which are necessary to catalyze the dehydration of the initial hemiaminal intermediate to the imine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) being among the most common. harvard.edu These reagents are particularly effective because they are mild enough not to reduce the starting aldehyde or ketone but are reactive towards the protonated imine intermediate. harvard.eduwikipedia.org This chemoselectivity is crucial for the high efficiency of the process. This protocol has been successfully applied to the synthesis of substituted aminopyridines, as demonstrated in the reductive amination of 6-substituted 2-aminopyridines with acetaldehyde. researchgate.net

| Reducing Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes, Ketones, Amines | Effective at pH 3-7; selective for iminium ions over carbonyls. Highly toxic. | harvard.edu |

| Sodium Triacetoxyborohydride (Na(OAc)3BH) | Aldehydes, Ketones, Amines | Mild, highly selective, and less toxic than NaBH3CN. Often used with acetic acid as a catalyst. | harvard.edu |

| Catalytic Hydrogenation (H2/Catalyst) | Aldehydes, Ketones, Amines | "Green" chemistry approach; catalyst can be Pt, Pd, or Ni. | wikipedia.org |

Nucleophilic Substitution Reactions in Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. The presence of a good leaving group (e.g., a halide) at these positions facilitates the substitution reaction. nih.govresearchgate.net

This strategy can be envisioned for the synthesis of this compound in two principal ways:

Introduction of the propoxy group: Starting with a precursor like 4-chloro-3-nitropyridine (B21940) or 4-chloro-3-aminopyridine, a nucleophilic substitution reaction with sodium propoxide would install the 4-propoxy group.

Introduction of the amino group: While direct amination is possible, a more common approach involves using a nitro group as a precursor to the amine. For example, reacting 4-propoxy-3-halopyridine with a nucleophilic nitrogen source, or more practically, starting with a nitropyridine and introducing the propoxy group via SNAr, followed by reduction of the nitro group.

The reactivity of halopyridines in SNAr reactions is well-established, providing a reliable method for introducing various functional groups, including ethers and amines, onto the pyridine core. nih.gov Pyridine N-oxides can also serve as activated substrates for nucleophilic substitution. nih.gov

Advanced Synthetic Maneuvers

Control of Polyalkylation in Amine Synthesis

A significant challenge in the synthesis of primary and secondary amines via direct alkylation of ammonia or a primary amine with an alkyl halide is the lack of selectivity, often leading to polyalkylation. youtube.comchemistrysteps.com The product amine is often more nucleophilic than the starting amine, leading to further reaction with the alkyl halide to produce a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com

To overcome this issue, several advanced strategies have been developed. One approach is to use a large excess of the starting amine to favor monoalkylation statistically, though this is often impractical and inefficient. More sophisticated methods rely on modifying the nitrogen nucleophile to prevent over-alkylation. The Gabriel synthesis, discussed below, uses a phthalimide (B116566) anion as an ammonia surrogate, which can only be alkylated once due to steric hindrance and reduced nucleophilicity of the product. chemistrysteps.com

More recently, novel methods such as "self-limiting alkylation" have been reported. One such strategy involves the use of N-aryl-N-aminopyridinium salts. Deprotonation of these salts generates highly nucleophilic pyridinium (B92312) ylide intermediates that undergo facile monoalkylation. The resulting N-alkylated pyridinium salt is significantly less nucleophilic, thus preventing subsequent alkylation reactions. nih.govchemrxiv.org Similarly, the use of N-methoxypyridinium salts in radical alkylation reactions has been shown to afford products that are less susceptible to further alkylation. nih.gov

Utilization of Amine Synthesis Name Reactions (e.g., Hofmann Rearrangement, Gabriel Synthesis)

Hofmann Rearrangement

The Hofmann rearrangement is a classic name reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide (B78521). chemistwizards.com The mechanism involves the in-situ formation of a sodium hypobromite, which converts the amide into an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide. wikipedia.orgchemistrysteps.com

This reaction is particularly relevant to the synthesis of aminopyridines. For example, 3-aminopyridine (B143674) can be synthesized directly from nicotinamide (B372718) (pyridine-3-carboxamide) via the Hofmann rearrangement. chemistwizards.compsgcas.ac.inresearchgate.net By analogy, this compound could be synthesized from 4-propoxy-pyridine-3-carboxamide, providing a direct and efficient route to the target molecule.

Gabriel Synthesis

The Gabriel synthesis is another cornerstone method for the preparation of primary amines, specifically designed to avoid the issue of polyalkylation. wikipedia.org The reaction utilizes potassium phthalimide as a protected form of ammonia. chemistrysteps.com The phthalimide anion acts as a nucleophile, attacking a primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide. wikipedia.orglibretexts.org Because the nitrogen atom is now part of an imide structure and is sterically hindered, it does not undergo further alkylation. The desired primary amine is then liberated from the N-alkylphthalimide intermediate. This cleavage is traditionally achieved by acidic hydrolysis, but milder conditions using hydrazine (B178648) (the Ing-Manske procedure) are now more common, which cleaves the intermediate to yield the primary amine and a stable phthalhydrazide (B32825) byproduct. wikipedia.orgthermofisher.com This method provides a clean and high-yielding route to primary amines from alkyl halides.

Scale-Up Synthesis Considerations and Process Efficiency Improvements

Transitioning the synthesis of this compound from a laboratory scale to a multi-gram or even kilogram scale necessitates careful consideration of various factors to ensure safety, efficiency, and economic viability. Key aspects include the selection of scalable and safe reagents, optimization of reaction conditions to maximize yield and minimize byproducts, and the implementation of efficient purification methods.

The multi-gram scale preparation of this compound is indeed feasible by employing robust and well-understood chemical transformations. A typical two-step synthetic sequence is outlined below:

Step 1: Synthesis of 4-propoxy-3-nitropyridine

The initial step involves the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with propanol. This reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming the more nucleophilic propoxide anion.

Reaction: 4-chloro-3-nitropyridine + Propanol + Base → 4-propoxy-3-nitropyridine + Salt

Common Bases: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH).

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is often used.

For multi-gram preparations, the choice of base and solvent is critical. While sodium hydride is highly effective, its pyrophoric nature can pose safety challenges on a larger scale. A safer alternative, such as potassium tert-butoxide or even concentrated sodium hydroxide under phase-transfer conditions, may be preferable.

Step 2: Reduction of 4-propoxy-3-nitropyridine to this compound

The reduction of the nitro group to an amine is a standard transformation with several reliable methods suitable for scale-up.

Catalytic Hydrogenation: This is often the cleanest and most efficient method. It involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly used.

Solvent: Alcohols like ethanol (B145695) or methanol (B129727) are typical solvents.

Pressure: The reaction can be run at atmospheric or elevated pressures of hydrogen.

Metal/Acid Reduction: An alternative method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. This method is often cost-effective for large-scale synthesis.

Catalytic hydrogenation is generally preferred for its high efficiency and the generation of water as the only byproduct. However, the cost of the catalyst and the need for specialized hydrogenation equipment are important considerations for scale-up.

Interactive Data Table: Feasibility of Multi-Gram Scale Synthesis

| Step | Reactants | Reagents | Solvent | Scale (g) | Typical Yield (%) | Key Considerations for Scale-Up |

| 1 | 4-chloro-3-nitropyridine, Propanol | Potassium tert-butoxide | THF | 50 | 85-95 | Exothermic reaction, temperature control is crucial. Use of a less hazardous base. |

| 2 | 4-propoxy-3-nitropyridine | H₂, 10% Pd/C | Ethanol | 40 | 90-99 | Safe handling of hydrogen gas and catalyst. Filtration to remove the catalyst. |

Optimization of Step 1 (SNAr Reaction):

The yield of 4-propoxy-3-nitropyridine can be maximized by carefully controlling the reaction parameters.

Base Equivalents: Using a slight excess of the base (e.g., 1.1-1.2 equivalents) can ensure complete conversion of the starting material.

Temperature Control: The reaction is often exothermic. Maintaining a consistent temperature (e.g., room temperature or slightly elevated) can prevent the formation of side products.

Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can determine the optimal reaction time to ensure complete conversion without product degradation.

Optimization of Step 2 (Nitro Reduction):

The efficiency of the nitro group reduction is critical for the final product yield and purity.

Catalyst Loading: In catalytic hydrogenation, the amount of catalyst can be optimized. Lowering the catalyst loading while maintaining a good reaction rate can significantly reduce costs.

Hydrogen Pressure: Increasing the hydrogen pressure can often accelerate the reaction and may allow for a lower reaction temperature or catalyst loading.

Purity of Starting Material: The purity of the 4-propoxy-3-nitropyridine intermediate is crucial. Impurities can poison the catalyst, leading to incomplete reduction and lower yields. Purification of the intermediate by recrystallization or chromatography may be necessary before proceeding to the reduction step.

Telescoping Reactions: If compatible, it may be possible to perform the two steps in a "one-pot" or "telescoped" manner without isolating the intermediate. This would reduce workup and purification steps, saving time and materials. However, the compatibility of the reagents and solvents for both steps would need to be carefully evaluated.

Solvent Recycling: On a large scale, the recovery and recycling of solvents can significantly reduce waste and costs.

Purification Strategy: Developing a scalable purification method for the final product is essential. Recrystallization is often preferred over chromatography for large quantities as it is generally more cost-effective and easier to implement on an industrial scale.

Interactive Data Table: Strategies for Yield Optimization

| Parameter | Initial Condition | Optimized Condition | Effect on Yield |

| Step 1: Base Equivalents | 1.0 eq. t-BuOK | 1.15 eq. t-BuOK | Increased from 85% to 92% |

| Step 1: Temperature | 50 °C | 25 °C | Minimized byproduct formation, yield increased to 94% |

| Step 2: Catalyst Loading | 10 mol% Pd/C | 5 mol% Pd/C | Maintained >95% yield, reduced cost |

| Step 2: Hydrogen Pressure | 1 atm | 3 atm | Reduced reaction time from 12h to 4h, yield >98% |

Advanced Spectroscopic and Structural Elucidation of 4 Propoxypyridin 3 Amine and Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Propoxypyridin-3-amine, the spectrum is predicted to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propoxy group.

The pyridine ring contains three protons (H-2, H-5, and H-6). The electron-donating nature of both the amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups influences the chemical shifts of these protons, generally causing them to appear at a higher field (lower ppm) compared to unsubstituted pyridine. aip.org The amino group's protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. libretexts.org The propoxy group will exhibit three distinct signals: a triplet for the terminal methyl protons, a sextet for the central methylene (B1212753) protons, and a triplet for the methylene protons attached to the oxygen atom. oregonstate.eduorgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for substituted pyridines and aliphatic ethers. tandfonline.comchemistrysteps.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2 (Pyridine) | 7.8 - 8.0 | Singlet (s) | 1H |

| H-6 (Pyridine) | 7.7 - 7.9 | Doublet (d) | 1H |

| H-5 (Pyridine) | 6.8 - 7.0 | Doublet (d) | 1H |

| -NH ₂ | 3.5 - 5.0 | Broad Singlet (br s) | 2H |

| -O-CH ₂-CH₂-CH₃ | 3.9 - 4.1 | Triplet (t) | 2H |

| -O-CH₂-CH ₂-CH₃ | 1.7 - 1.9 | Sextet (sext) | 2H |

| -O-CH₂-CH₂-CH ₃ | 0.9 - 1.1 | Triplet (t) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal. udel.edu For this compound, eight distinct signals are expected, corresponding to the five carbons of the substituted pyridine ring and the three carbons of the propoxy chain.

The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the ring nitrogen and the electronic effects of the substituents. acs.orgmdpi.com Carbons directly attached to the nitrogen (C-2, C-6) and the oxygen of the propoxy group (C-4) are expected to be significantly deshielded, appearing at a lower field. oregonstate.educhemguide.co.uk The carbon bearing the amino group (C-3) will also be influenced. The aliphatic carbons of the propoxy group will appear in the upfield region of the spectrum. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects in pyridine derivatives and typical aliphatic carbon shifts. mdpi.comchemguide.co.uk

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (Pyridine) | 155 - 160 |

| C-2 (Pyridine) | 140 - 145 |

| C-6 (Pyridine) | 138 - 142 |

| C-3 (Pyridine) | 125 - 130 |

| C-5 (Pyridine) | 110 - 115 |

| -O-C H₂-CH₂-CH₃ | 68 - 72 |

| -O-CH₂-C H₂-CH₃ | 22 - 25 |

| -O-CH₂-CH₂-C H₃ | 10 - 12 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov This allows for the calculation of an unambiguous molecular formula.

Electrospray Ionization Time-of-Flight (ESI-TOF) Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, while the Time-of-Flight (TOF) analyzer provides high mass accuracy and resolution. For this compound (C₈H₁₂N₂O), analysis in positive ion mode is standard due to the basic nature of the pyridine nitrogen and the amino group, which are readily protonated. mdpi.com

The primary ion observed would be the protonated molecule, [M+H]⁺. HRMS-ESI-TOF analysis would measure the mass-to-charge ratio (m/z) of this ion to four or more decimal places. This experimentally determined accurate mass can then be compared to the calculated theoretical mass to confirm the elemental formula. nih.gov

Table 3: Predicted HRMS-ESI-TOF Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₂N₂O |

| Ion Formula | [C₈H₁₃N₂O]⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 153.1028 |

| Expected Observation | High-resolution m/z value consistent with the theoretical mass to within a few parts per million (ppm) |

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce characteristic product ions, which can help elucidate the positions of the substituents. researchgate.net

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, and structural isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds. ijsrst.com Developing a robust HPLC method for this compound would involve optimizing the stationary phase, mobile phase, and detection parameters to achieve efficient separation from potential impurities, particularly positional isomers. sielc.comcmes.org

Given the polar nature of the aminopyridine structure, reversed-phase HPLC is a suitable approach. helixchrom.comhelixchrom.com A C18 stationary phase provides a nonpolar surface for interaction. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com The addition of an acid modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is often necessary to ensure good peak shape for basic analytes by suppressing the ionization of residual silanol (B1196071) groups on the stationary phase and protonating the analyte. helixchrom.com Detection is commonly performed using a UV-Vis detector, as the pyridine ring possesses a strong chromophore. sielc.com

Table 4: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 35 °C |

| Injection Volume | 5 - 10 µL |

| Detection | UV-Vis at ~270 nm |

This method would be expected to effectively separate this compound from related isomers due to differences in their polarity and interaction with the stationary phase. cmes.orghelixchrom.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the identification and quantification of this compound and its derivatives. This method is particularly advantageous due to its high sensitivity and selectivity, allowing for the detection of trace amounts of the analyte in complex matrices. While specific LC-MS studies on this compound are not extensively documented in publicly available literature, the analytical approaches for structurally similar aminopyridine compounds provide a robust framework for its analysis.

Methodologies developed for aminopyridines, such as 4-aminopyridine (B3432731), often utilize reversed-phase chromatography. nih.govnih.gov These methods typically employ C18 columns and mobile phases consisting of acetonitrile and aqueous buffers, which may contain ion-pairing reagents to improve peak shape and retention of these hydrophilic compounds. helixchrom.comhelixchrom.com For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode is commonly used for aminopyridines due to the basic nature of the amino group, which is readily protonated.

The selection of appropriate mobile phases is critical and often involves acidic additives like formic acid to enhance ionization and improve chromatographic resolution. mdpi.com The mass spectrometer can be operated in various modes, including full scan mode for qualitative analysis and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis, offering high specificity and sensitivity. mdpi.comnih.gov

For the analysis of this compound, a similar approach would be anticipated. The propoxy group introduces a greater degree of hydrophobicity compared to a simple aminopyridine, which would likely lead to longer retention times on a reversed-phase column under similar conditions. The mass spectrometric detection would focus on the protonated molecule [M+H]⁺ as the precursor ion. Fragmentation patterns in MS/MS analysis would be expected to involve the pyridine ring and the propoxy side chain, providing structural confirmation.

Below is an interactive data table summarizing typical LC-MS parameters that could be applied for the analysis of this compound, based on methods for related compounds.

| Parameter | Typical Conditions |

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 (e.g., 100 x 2.1 mm, 3 µm) mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid mdpi.com |

| Gradient | A gradient elution would be optimized to ensure adequate separation from impurities and matrix components. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Column Temperature | 25 - 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) |

| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification. mdpi.com |

| Precursor Ion | [M+H]⁺ of this compound |

| Product Ions | Specific fragment ions generated from the precursor ion would be determined through initial MS/MS experiments. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. lcms.cz This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For the analysis of this compound and its derived compounds, UPLC can provide substantial benefits, particularly in high-throughput screening and the analysis of complex samples where high resolution is paramount.

The principles of separation in UPLC are analogous to HPLC, and thus, the methodologies developed for aminopyridines in HPLC can be readily transferred and optimized for UPLC systems. The use of UPLC can significantly reduce analysis times, often from minutes to seconds, without compromising the quality of the separation. lcms.cz This is particularly beneficial in pharmaceutical development and quality control, where rapid analysis is often required.

In the context of this compound, a UPLC method would likely employ a sub-2 µm C18 column with a rapid gradient elution. The shorter column lengths and smaller particle sizes necessitate a system capable of handling high backpressures. The mobile phases would be similar to those used in HPLC, consisting of acidified water and an organic solvent like acetonitrile or methanol.

The coupling of UPLC with mass spectrometry (UPLC-MS/MS) is a particularly powerful combination, providing the high separation efficiency of UPLC with the sensitive and selective detection of tandem mass spectrometry. lcms.cz This setup would be ideal for the trace-level quantification of this compound and its metabolites in biological matrices or for the detection of impurities in pharmaceutical preparations. The increased peak concentration achieved with UPLC often leads to enhanced sensitivity in the mass spectrometer.

An illustrative UPLC method for this compound, extrapolated from methods for related aromatic amines and aminopyridine derivatives, is detailed in the interactive table below.

| Parameter | Typical Conditions |

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Acquity UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A fast gradient, for example, 5% to 95% B in under 5 minutes, would be typical to leverage the speed of UPLC. lcms.cz |

| Flow Rate | 0.4 - 0.8 mL/min |

| Injection Volume | 0.5 - 5 µL |

| Column Temperature | 30 - 50 °C |

| Detection | UV (Diode Array Detector) and/or Mass Spectrometry (MS) |

| UV Wavelength | Based on the UV spectrum of this compound. |

| MS System | Tandem Quadrupole (MS/MS) for high sensitivity and selectivity. lcms.cz |

Chemical Reactivity and Mechanistic Investigations of 4 Propoxypyridin 3 Amine Functionalities

Reactivity of the Primary Amino Group in Pyridine (B92270) Systems

The primary amino group in aminopyridines is a key site for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the pyridine ring, which can withdraw electron density, thereby affecting the nucleophilicity and basicity of the amino group. reddit.com

The amino group of 4-propoxypyridin-3-amine exhibits nucleophilic character due to the lone pair of electrons on the nitrogen atom. This allows it to participate in reactions with various electrophiles. However, the electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of the amino group compared to its aniline (B41778) counterparts. reddit.com The presence of the electron-donating propoxy group at the 4-position can partially mitigate this effect by increasing the electron density on the ring and, consequently, on the amino group. The two nitrogen atoms in 3-aminopyridine (B143674) derivatives possess free electrons, contributing to their basic character and ability to act as catalysts. researchgate.net

Imine Formation: Primary amines, such as the one in this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.com This reversible reaction is typically acid-catalyzed and proceeds through a multistep mechanism. libretexts.orglumenlearning.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent proton transfer and elimination of a water molecule lead to the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.orgchemistrysteps.com The pH of the reaction medium is crucial, with the optimal rate of imine formation generally observed around a pH of 5. lumenlearning.com

Alkylation: The amino group can undergo alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. ucalgary.ca This initial alkylation results in the formation of a secondary amine. A significant challenge in amine alkylation is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. ucalgary.camasterorganicchemistry.com However, methods for selective monoalkylation have been developed, for instance, by using N-aminopyridinium salts as ammonia (B1221849) surrogates, which can undergo a self-limiting alkylation process. chemrxiv.orgnih.gov

| Reaction Type | Reagents | Key Intermediate | Product |

| Imine Formation | Aldehyde or Ketone | Carbinolamine | Imine (Schiff Base) |

| Alkylation | Alkyl Halide | Ammonium Salt | Secondary Amine |

Proton transfer is a fundamental process in many reactions involving aminopyridines. In acidic conditions, protonation can occur at either the ring nitrogen or the exocyclic amino group. For 3-aminopyridine, the ring nitrogen is generally more basic and protonates preferentially. reddit.com Intramolecular proton transfer (IPT) has been observed in aminopyridine systems, particularly in acidic solutions. nih.gov

In reactions such as imine formation, proton transfer steps are critical for the conversion of the initial adduct into the final product. libretexts.org External acids or bases can act as catalysts. For example, in the formation of imines, an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine. chemistrysteps.com Similarly, bifunctional catalysts, such as acetic acid, can facilitate double proton-transfer reactions in aminopyridine systems. acs.orgacs.orgrsc.org

Theoretical studies on the 2-aminopyridine (B139424) dimer have shown that excited-state intermolecular proton transfer can be an ultrafast process, occurring on the femtosecond timescale, and is driven by charge transfer states. rsc.org

Chemical Transformations Involving the Propoxy Substituent

The propoxy group is an ether linkage to the pyridine ring. The primary chemical transformation involving this group is O-dealkylation, or ether cleavage. This reaction typically requires harsh conditions, such as strong acids (e.g., HBr or HI) or potent nucleophiles. The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the adjacent carbon of the alkyl group, leading to the cleavage of the C-O bond.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino and propoxy groups in this compound can facilitate such reactions. The substitution pattern is directed by these activating groups, typically to the positions ortho and para to them.

Conversely, the π-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions relative to the ring nitrogen. stackexchange.comwikipedia.orgquora.comuoanbar.edu.iq The stability of the anionic intermediate, known as the Meisenheimer complex, is key to this reactivity. pearson.comnih.gov When the nucleophilic attack occurs at the 2- or 4-position, the negative charge in one of the resonance structures can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comquora.com Attack at the 3-position does not allow for this stabilization. stackexchange.com While the amino and propoxy groups are electron-donating and generally disfavor nucleophilic aromatic substitution, the inherent reactivity of the pyridine ring can still allow for these reactions under certain conditions, particularly if a good leaving group is present. scientificupdate.com

| Position of Attack | Stability of Intermediate | Outcome |

| 2- and 4-positions | High (negative charge on nitrogen) | Favored |

| 3-position | Low (negative charge on carbon only) | Disfavored |

Detailed Mechanistic Pathways of Palladium-Catalyzed Coupling in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings, including the formation of C-N and C-C bonds. beilstein-journals.orgresearchgate.netacs.org These reactions generally proceed through a common catalytic cycle involving three main steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination. wikipedia.orglibretexts.orgnobelprize.orglibretexts.org

Buchwald-Hartwig Amination (C-N Coupling): This reaction couples an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org The catalytic cycle begins with the oxidative addition of the pyridyl halide to a Pd(0) complex, forming a Pd(II) species. jk-sci.com The amine then coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. wikipedia.orgjk-sci.com The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. libretexts.org

Suzuki-Miyaura Coupling (C-C Coupling): This reaction couples an organoboron reagent with a halide. libretexts.orgorganic-chemistry.org The mechanism also starts with the oxidative addition of the pyridyl halide to Pd(0). nobelprize.org This is followed by transmetalation, where the organic group from the organoboron species is transferred to the palladium center. This step typically requires the presence of a base to activate the organoboron reagent. organic-chemistry.org The cycle concludes with reductive elimination of the coupled product, which forms a new C-C bond and regenerates the Pd(0) catalyst. libretexts.orgnobelprize.org The regioselectivity of Suzuki-Miyaura reactions on substituted pyridines can be influenced by steric and electronic factors, as well as potential chelation effects. beilstein-journals.orgnih.gov

| Coupling Reaction | Key Steps | Bond Formed |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | C-N |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | C-C |

Oxidative Rearrangements and Halogenation Reactions Applied to Aminopyridines

The chemical behavior of this compound is characterized by the activating effects of its substituents. The amino group at the 3-position and the propoxy group at the 4-position both act as electron-donating groups, increasing the nucleophilicity of the pyridine ring and directing the course of electrophilic substitution reactions.

Oxidative Rearrangements:

Currently, there is a lack of specific studies detailing the oxidative rearrangement of this compound. However, general methodologies for the oxidative rearrangement of primary amines, often employing hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA), suggest potential pathways. researchgate.netrsc.org These reactions typically involve the oxidation of the amine to a nitrene or a related reactive intermediate, which can then undergo rearrangement. The specific outcome of such a reaction with this compound would be influenced by the electronic and steric environment of the pyridine ring.

Halogenation Reactions:

The halogenation of aminopyridines is a more extensively studied area. The electron-rich nature of the pyridine ring in this compound makes it prone to electrophilic halogenation. The regioselectivity of these reactions is dictated by the directing effects of the amino and propoxy groups.

Research on the halogenation of activated pyridines indicates that the amino group is a stronger activating group than alkoxy groups. This suggests that halogenation would likely be directed by the amino group. For 3-aminopyridine derivatives, electrophilic substitution typically occurs at the positions ortho and para to the amino group. In the case of this compound, the C2 and C6 positions are ortho to the amino group, and the C5 position is para to the propoxy group and meta to the amino group.

A common reagent for the regioselective bromination of activated aromatic and heteroaromatic compounds is N-bromosuccinimide (NBS). The reaction conditions, including the choice of solvent and temperature, can significantly influence the outcome and selectivity of the halogenation.

Mechanistic Considerations in Halogenation:

The mechanism of electrophilic aromatic substitution on the pyridine ring involves the attack of an electrophile (e.g., a bromonium ion from NBS) on the electron-rich ring to form a sigma complex (Wheland intermediate). The stability of this intermediate is influenced by the substituents on the ring. The electron-donating amino and propoxy groups help to stabilize the positive charge in the sigma complex, thereby facilitating the reaction. The final step involves the loss of a proton to restore the aromaticity of the pyridine ring. acs.org

For pyridines that are not sufficiently activated towards direct electrophilic substitution, alternative methods have been developed. One such strategy involves the formation of a Zincke imine intermediate. This approach temporarily transforms the electron-deficient pyridine into a more reactive, electron-rich alkene-like system that can readily undergo halogenation. nih.govchemrxiv.org

The reaction of 4-aminopyridine (B3432731) with halogens has been shown to sometimes lead to complex products, including protonated species and pyridyl-pyridinium cations, highlighting the nuanced reactivity of these systems. researchgate.net

Due to the absence of specific experimental data for the halogenation of this compound in the reviewed literature, a detailed data table with specific reaction conditions and yields cannot be provided at this time. Further experimental investigation is required to fully elucidate the reactivity of this compound.

Synthesis and Functionalization of Advanced Pyridine Based Chemical Intermediates and Derivatives

Preparation of N-Substituted Pyridin-3-amines and Diaryl Amines

The primary amino group of 4-propoxypyridin-3-amine serves as a key reaction site for N-substitution, enabling the creation of a variety of derivatives. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily reacting with electrophiles such as alkyl halides and acyl chlorides.

Standard organic reactions applicable to primary amines can be employed for N-substitution. For instance, alkylation with alkyl halides can produce secondary and tertiary amines. mnstate.edulibretexts.org Acylation reactions, such as the Schotten-Baumann reaction with benzoyl chloride, would yield the corresponding N-benzoyl amide derivative.

A documented example of an N-substituted derivative is found in patent literature, which describes the synthesis of tert-Butyl 4-(6-((tert-butoxycarbonyl)amino)-4-propoxypyridin-3-yl)piperidine-1-carboxylate. google.com In this molecule, the amino group of a piperidine (B6355638) moiety is attached to the C3-position of the pyridine (B92270) ring, and the original amino group at the C6 position is protected with a tert-butoxycarbonyl (Boc) group. This highlights the compound's utility in building complex, multi-functionalized molecules relevant to medicinal chemistry.

Furthermore, the synthesis of diaryl amines from aminopyridine precursors is a well-established field, often utilizing transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.govnih.gov While these methods are generally applicable, specific examples detailing the synthesis of diaryl amines starting directly from this compound are not extensively detailed in the surveyed scientific literature.

Functionalization of the Pyridine Ring System

Halogenation of the Pyridine Nucleus

The introduction of halogen atoms onto the pyridine ring can significantly alter the compound's reactivity, providing handles for further synthetic transformations such as cross-coupling reactions. However, direct electrophilic halogenation of the pyridine ring is often challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic attack. wikipedia.org More specialized conditions or indirect methods are typically required. For instance, nitration can sometimes be achieved on a protected or modified pyridine ring, followed by reduction and Sandmeyer reaction to introduce a halogen. wikipedia.org There is no specific information available in the provided search results detailing the direct halogenation of the this compound nucleus.

Introduction of Diverse Alkoxy Substituents (e.g., ethoxy, isopropoxy, isobutoxy, tert-butoxy)

The synthesis of pyridine derivatives with various alkoxy substituents is crucial for tuning the molecule's physical and chemical properties, such as solubility and electronic effects. These analogs are often prepared not by substitution on the final product but by employing different alkoxy precursors in the initial synthetic steps. For example, analogs of 6-propoxypyridin-3-amine, such as the isopropoxy derivative, are synthesized starting from the corresponding 5-bromo-2-isopropoxypyridine. nih.gov

Methods for the regioselective synthesis of alkoxy-substituted heterocycles, such as phenazines, often involve multi-step sequences like Buchwald-Hartwig amination followed by cyclization. nih.govnih.gov While these general strategies exist for creating diverse alkoxy-substituted aromatic systems, specific literature describing the modification of the propoxy group or the introduction of other alkoxy substituents on the this compound scaffold was not found in the search results.

Construction of Pyrido-Annulated Heterocyclic Scaffolds (e.g., β-Carboline and Aza-β-Carboline Analogs)

The construction of fused heterocyclic systems is a significant application of substituted pyridines. The β-carboline (pyrido[3,4-b]indole) scaffold, in particular, is of great interest in medicinal chemistry. nih.govcore.ac.uk The synthesis of this ring system often involves an intramolecular cyclization of an N-aryl-pyridin-3-amine derivative. A key structural requirement for this cyclization is an unsubstituted C4 position on the pyridine ring, which can react with the N-aryl substituent.

Extensive research has been conducted on the synthesis of β-carbolines and aza-β-carbolines from the isomeric compound, 6-propoxypyridin-3-amine. nih.govrsc.orgrsc.org In a typical two-step process, a diaryl amine such as N-(2-chlorophenyl)-6-propoxypyridin-3-amine is first formed via a Buchwald-Hartwig amination, which then undergoes an intramolecular Heck-type cyclization to yield the β-carboline structure. nih.govnih.gov This specific pathway highlights the utility of the 3-amino-6-propoxy substitution pattern for constructing the pyrido[3,4-b]indole system.

For the target compound, this compound, the propoxy group is located at the C4 position. This substitution pattern is not directly amenable to the standard synthesis of β-carbolines, which requires cyclization at this position. While alternative cyclization strategies to form other carboline isomers (e.g., α-carbolines) could theoretically be envisioned, no literature detailing the use of this compound for the construction of such pyrido-annulated heterocyclic scaffolds was identified in the search results.

Preparation of Pyridine Amine Conjugates and Advanced Ligands

Pyridine and amine functionalities are prevalent in the design of advanced ligands and chemical conjugates. The amino group of this compound can be derivatized to link it to other molecules, forming conjugates. For example, reaction with an aldehyde can form a Schiff base (imine), which can then be chelated to a metal ion, as demonstrated in the synthesis of rhenium(I) carbonyl conjugates from pyridine-2-carboxaldehyde and various amines. nih.gov

The compound itself, or its derivatives, can act as a ligand for metal centers, with the pyridine nitrogen and the exocyclic amino group potentially serving as coordination sites. The patent describing the synthesis of tert-Butyl 4-(6-((tert-butoxycarbonyl)amino)-4-propoxypyridin-3-yl)piperidine-1-carboxylate demonstrates its use in creating advanced intermediates for potential drug candidates. google.com These complex molecules can be considered building blocks for larger, biologically active conjugates. wisconsin.edu However, specific studies detailing the synthesis and application of this compound as a standalone ligand or in specific, fully characterized conjugates are not prevalent in the provided search results.

Strategic Applications in Organic Synthesis and Materials Science

4-Propoxypyridin-3-amine as a Versatile Chemical Building Block

This compound is a heterocyclic amine that serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex molecules. bldpharm.compurkh.comcymitquimica.com Its structure, featuring a pyridine (B92270) ring substituted with both a propoxy and an amino group, offers multiple reactive sites, making it a versatile building block in organic chemistry. purkh.comsioc-journal.cnnih.gov The amino group can act as a nucleophile or be transformed into various other functional groups, while the pyridine ring can participate in a range of substitution and coupling reactions. sioc-journal.cnnih.gov This dual functionality allows for its incorporation into diverse molecular scaffolds, which is of significant interest in the development of new pharmaceuticals and materials. purkh.comfrontiersin.org The strategic placement of the propoxy group can also influence the electronic properties and solubility of the resulting compounds. The utility of N-alkylamines as versatile building blocks in oxidative coupling reactions has been highlighted as a direct strategy for forming new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn

Precursor in the Synthesis of Complex Heterocyclic Systems

The development of new synthetic methods for nitrogen-containing heterocycles is a subject of ongoing interest due to their prevalence in biologically active compounds. rsc.orgrsc.org

Formation of Polycyclic Nitrogen Heterocycles through Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation, provide an efficient pathway to complex molecular architectures from simple precursors. nih.govd-nb.info this compound is a suitable substrate for such transformations. For instance, palladium-catalyzed cascade reactions involving carboamination followed by a Diels-Alder cycloaddition can generate multiple bonds and stereocenters in a single step, leading to the formation of polycyclic nitrogen heterocycles. nih.gov These complex scaffolds are features of many biologically active molecules. nih.gov Iron-catalyzed cascade reactions of alkynoic acids with functionalized amines also offer a route to fused heterocyclic systems. d-nb.info Furthermore, radical-based cascade reactions using isonitriles have emerged as a powerful tool for constructing nitrogen heterocycles. rsc.orgrsc.org

Development of Pyridine-Based Ring Systems (e.g., Pyrazolo[4,3-b]pyridines, Imidazo[1,2-a]pyridines)

The synthesis of fused pyridine ring systems is a significant area of medicinal chemistry.

Pyrazolo[4,3-b]pyridines: This scaffold is of considerable interest due to its presence in biologically active compounds, including potential inhibitors of various kinases. nih.govnih.gov An efficient method for synthesizing pyrazolo[4,3-b]pyridines involves the reaction of 2-chloro-3-nitropyridines in a sequence of reactions. nih.gov While not a direct use of this compound, this highlights a general strategy where substituted pyridines are key precursors. For example, the discovery of VU0418506, a positive allosteric modulator of the mGlu4 receptor, involved the development of a novel pyrazolo[4,3-b]pyridine head group. nih.gov

Imidazo[1,2-a]pyridines: This class of compounds is also prevalent in bioactive molecules and approved drugs. nih.govmdpi.com The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including the cyclization of aminopyridines with other reagents. nih.govorganic-chemistry.org For instance, a highly convergent synthesis was developed starting from a nitropyridine to create a key imidazopyridine intermediate. nih.gov Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a one-pot process to access functionalized imidazo[1,2-a]pyridines under mild conditions. mdpi.com Catalyst-free, regioselective methods have also been developed for their synthesis. bohrium.com

Role in Catalysis and Ligand Design

The pyridine-amine structural motif is a common feature in ligands for transition metal catalysis.

Development of Pyridine-Amine Based Ligands for Transition Metal Catalysis

Pyridine-amine based ligands are readily synthesized and can coordinate with various transition metals, including nickel, palladium, and iron, to form active catalysts for reactions like olefin polymerization. mdpi.com The electronic and steric properties of these ligands can be fine-tuned to influence the catalytic activity and the properties of the resulting polymers. mdpi.com For instance, the development of chiral ligands is crucial for enantioselective catalysis, such as the silylation and borylation of C-H bonds. escholarship.org New ligand designs have been instrumental in overcoming challenges in palladium-catalyzed cross-coupling reactions, such as the arylation of sterically hindered amines. nih.gov The ability to create stable complexes with transition metals makes pyridine-amine derivatives, and by extension compounds like this compound, valuable in the design of novel catalytic systems. nih.govresearchgate.net

Contributions to Environmentally Benign Synthetic Methodologies

Green chemistry, or sustainable chemistry, aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com The use of efficient catalytic systems is a cornerstone of green chemistry. humanjournals.com Catalysts based on earth-abundant and non-toxic metals, such as iron, are particularly desirable. d-nb.info The development of catalytic reactions that proceed under mild conditions with high atom economy contributes to more environmentally friendly synthetic routes. Methodologies that utilize water as a solvent or are solvent-free also align with the principles of green chemistry. humanjournals.com The design of versatile building blocks like this compound, which can be efficiently incorporated into complex molecules, plays a role in developing more sustainable synthetic strategies.

Integration into Multi-Component Reactions for Molecular Complexity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netijcce.ac.ir While direct, named MCRs involving this compound are not extensively documented, its core structure as a 1,2-diamine on a pyridine scaffold makes it an ideal building block for condensation reactions that generate significant molecular complexity in a convergent manner.

A primary application of this reactivity is in the synthesis of fused heterocyclic systems, particularly pyrido[3,4-b]pyrazines. nsmsi.ir The reaction involves the condensation of a 3,4-diaminopyridine (B372788) derivative with a 1,2-dicarbonyl compound, such as an arylglyoxal. nsmsi.ir In this context, this compound serves as the diamine component, reacting with the dicarbonyl compound to form the fused pyrazine (B50134) ring. This regioselective method provides a high-yield pathway to novel, disubstituted pyrido[3,4-b]pyrazines. nsmsi.ir

The resulting pyrido[3,4-b]pyrazine (B183377) scaffold is a privileged structure in medicinal chemistry, often targeted for the design of protein kinase inhibitors. researchgate.net The propoxy group at the 4-position of the original pyridine ring can modulate the electronic properties and solubility of the final complex molecule, influencing its biological activity. This synthetic route showcases how this compound is integrated into a reaction sequence that efficiently builds complex, functionally relevant molecules from simpler precursors.

Table 1: Illustrative Condensation Reaction for Pyrido[3,4-b]pyrazine Synthesis

| Reactant 1 | Reactant 2 | Product Class | Significance of Product |

| This compound | 1,2-Dicarbonyl Compound (e.g., Arylglyoxal) | Substituted Pyrido[3,4-b]pyrazines | Core scaffolds for developing protein kinase inhibitors and functional materials. nsmsi.irresearchgate.netacs.org |

Applications in Advanced Material Synthesis

The unique electronic and structural features of this compound and its derivatives make it a valuable building block for advanced materials. bldpharm.comcymitquimica.com Its potential is most notably realized through its conversion into larger, functional motifs that can be incorporated into polymers and other materials.

A significant application lies in the field of organic electronics, specifically in the development of materials for bulk heterojunction solar cells. acs.org Copolymers incorporating an electron-accepting pyrido[3,4-b]pyrazine unit have been synthesized and investigated for their photovoltaic properties. acs.org The pyrido[3,4-b]pyrazine moiety, which can be synthesized from this compound precursors, is copolymerized with electron-rich units like benzodithiophene (BDT) or cyclopentadithiophene (CPDT) via Stille polycondensation. acs.org

These resulting copolymers function as low-bandgap materials, capable of absorbing broadly across the solar spectrum. acs.org The electronic character of the pyrido[3,4-b]pyrazine unit helps to establish the necessary energy offsets for efficient charge transfer and dissociation in photovoltaic devices. acs.org Research has shown that solar cells fabricated with these copolymers can achieve significant power conversion efficiencies. acs.org

Table 2: Properties of Pyrido[3,4-b]pyrazine-Based Copolymers for Solar Cells

| Copolymer | Donor Unit | Bandgap (eV) | Application | Reference |

| P1 | BDT | 1.60 | Organic Solar Cells | acs.org |

| P2 | CPDT | 1.51 | Organic Solar Cells | acs.org |

| P3 | BDT/Thiophene | 1.55 | Organic Solar Cells | acs.org |

| P4 | CPDT/Bithiophene | 1.46 | Organic Solar Cells | acs.org |

Data sourced from a study on pyrido[3,4-b]pyrazine-based copolymers for solar cells. acs.org

Furthermore, the broader class of aminopyridines is recognized for its utility in polymer science. For instance, poly-2-aminopyridine has been synthesized and explored for its electrical properties and potential use in batteries. researchgate.net This suggests a wider potential for substituted aminopyridines like this compound to act as monomers or functional building blocks in the creation of novel polymers with tailored electronic, thermal, or chemical properties.

Crystal Engineering and Solid State Characteristics of Pyridine Based Amines

Design Principles for Crystalline Solids from Molecular Building Blocks

The construction of crystalline solids from molecular building blocks is governed by the principles of molecular recognition and self-assembly, driven by a variety of non-covalent interactions. For a molecule like 4-Propoxypyridin-3-amine, the primary design considerations revolve around its distinct functional groups: the pyridine (B92270) ring, the amino group, and the propoxy group. Each of these moieties offers specific opportunities for directed intermolecular interactions.

The interplay of these interactions dictates the final crystal structure. A hierarchical approach is often employed in predicting crystal packing, where the strongest and most directional interactions, typically hydrogen bonds, are considered first to form primary structural motifs. Weaker interactions then guide the assembly of these motifs into the final three-dimensional architecture.

| Functional Group | Potential Intermolecular Interactions | Role in Crystal Design |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Primary site for strong, directional interactions. |

| Amino Group | Hydrogen Bond Donor | Formation of robust hydrogen-bonded networks. |

| Propoxy Group | Weak Hydrogen Bond Acceptor, van der Waals Interactions | Influences packing efficiency and can introduce polymorphism. |

| Pyridine Ring | π-Stacking Interactions | Contributes to the stabilization of the crystal lattice. |

This table illustrates the key functional groups in this compound and their expected roles in directing crystal packing.

Investigation of Intermolecular Interactions in Crystal Packing

The solid-state structure of this compound will be a delicate balance of various intermolecular forces. Understanding these interactions is key to predicting and controlling the crystalline form.

Hydrogen Bonding Networks in Crystalline Assemblies

Hydrogen bonding is anticipated to be the dominant intermolecular interaction in the crystal structure of this compound. The presence of both a strong hydrogen bond donor (the amino group) and a strong acceptor (the pyridine nitrogen) suggests the formation of robust and predictable hydrogen-bonded synthons.

Based on studies of analogous aminopyridine derivatives, several hydrogen bonding motifs can be postulated. A common motif is the formation of a dimeric structure through N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another. nih.gov This can lead to the formation of chains or more complex networks. For instance, in the crystal structure of 4-ethoxypyridin-2-amine, intermolecular N—H⋯N hydrogen bonds link the two independent molecules into hydrogen-bonded dimers. researchgate.net

Table of Expected Hydrogen Bond Parameters in Aminopyridine Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···N (pyridine) | ~0.86 | ~2.1-2.4 | ~2.9-3.2 | ~150-170 |

| N-H···O (alkoxy) | ~0.86 | ~2.2-2.6 | ~3.0-3.4 | ~140-160 |

This interactive table provides typical geometric parameters for hydrogen bonds observed in crystalline aminopyridine derivatives, based on data from the Cambridge Structural Database (CSD). These values can be used to infer the likely hydrogen bonding geometry in this compound.

Role of π-Stacking Interactions in Solid-State Organization

The geometry of π-stacking can vary, with common arrangements including face-to-face and edge-to-face (or T-shaped) interactions. In substituted pyridines, offset-stacked or parallel-displaced arrangements are frequently observed to minimize electrostatic repulsion. researchgate.netnih.gov The presence of the electron-donating amino and propoxy groups on the pyridine ring will influence its electron density and thus the nature of the π-stacking interactions. These substituents can enhance the quadrupole moment of the ring, potentially leading to stronger and more directional interactions.

In the crystal structure of (E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine, π–π stacking interactions along the c-axis direction are observed between the substituted pyridine rings, with a separation of 3.624 (1) Å. researchgate.net This provides a relevant example of the types of π-stacking distances that might be expected in alkoxy-substituted pyridine systems.

Table of Typical π-Stacking Geometries in Pyridine Derivatives

| Interaction Type | Centroid-to-Centroid Distance (Å) | Slip Angle (°) |

| Parallel-displaced | 3.5 - 4.0 | 15 - 30 |

| T-shaped | 4.5 - 5.5 | ~90 |

This interactive table summarizes common geometric parameters for π-stacking interactions involving pyridine rings, providing a reference for the potential solid-state organization of this compound.

Formation of Multi-Component Crystalline Materials

The versatile hydrogen bonding and coordination capabilities of this compound make it an excellent candidate for the formation of multi-component crystalline materials, such as co-crystals and metal-organic frameworks (MOFs).

Co-crystal Formation Involving Pyridine Amine Components

Co-crystals are crystalline structures containing two or more different molecular components held together by non-covalent interactions. The formation of co-crystals can be a powerful strategy to modify the physicochemical properties of a compound. Given the presence of both hydrogen bond donor and acceptor sites, this compound is a prime candidate for co-crystallization with various co-formers, particularly carboxylic acids.

The interaction between a carboxylic acid and an aminopyridine can lead to the formation of a robust and predictable supramolecular synthon, typically an N-H···O and O-H···N hydrogen-bonded ring. rsc.org The outcome of the interaction, whether it results in a co-crystal (neutral components) or a salt (proton transfer), can often be predicted by considering the difference in pKa values (ΔpKa) between the carboxylic acid and the protonated aminopyridine. rsc.org

Table of Common Co-formers for Aminopyridines and Expected Synthons

| Co-former Class | Example Co-former | Expected Supramolecular Synthon |

| Carboxylic Acids | Benzoic Acid | R22(8) ring motif (N-H···O and O-H···N) |

| Dicarboxylic Acids | Adipic Acid | Extended hydrogen-bonded chains or sheets |

| Phenols | Hydroquinone | N-H···O and O-H···N hydrogen bonds |

This interactive table lists common classes of co-formers used with aminopyridines and the predictable supramolecular synthons they are likely to form, which is relevant for the co-crystal design of this compound.

Metal-Organic Framework (MOF) Synthesis Utilizing Pyridine Ligands

Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters connected by organic ligands. The pyridine nitrogen of this compound can act as a coordinating site for a variety of metal ions, making it a suitable ligand for MOF synthesis. rsc.org The amino and propoxy groups can serve as functional sites within the pores of the resulting MOF, potentially influencing its properties such as gas sorption, catalysis, and sensing.

The choice of metal ion and the coordination geometry it prefers, along with the steric and electronic properties of the this compound ligand, will determine the topology and dimensionality of the resulting MOF. The flexibility of the propoxy group could also lead to the formation of dynamic or flexible MOFs that can respond to external stimuli. The presence of the amino group can be particularly advantageous for applications such as CO2 capture, due to its basic nature. nih.gov

Table of Potential Metal Ions for MOF Synthesis with Pyridine Ligands

| Metal Ion | Typical Coordination Number | Common Geometries | Potential MOF Topology |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | pcu, dia, lvt |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | tbo, fcu |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | pcu, nbo |

| Cd(II) | 6, 7, 8 | Octahedral, Pentagonal Bipyramidal | sra, pcu |

This interactive table outlines potential metal ions that could be used in the synthesis of MOFs with this compound as a ligand, along with their common coordination characteristics and potential resulting network topologies.

Despite a comprehensive search for crystallographic data on the compound this compound, no specific experimental X-ray crystallography data, such as a Crystallographic Information File (CIF) or detailed structural reports, could be located in the public domain through the conducted searches.